

centanafadine preclinical studies abuse potential liability

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Compound Focus: Centanafadine

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Mechanism of Action & Abuse Potential Rationale

Centanafadine is a novel **norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI)** [1]. Its potential for lower abuse liability is theorized based on its unique pharmacological profile:

- **Triple Reuptake Inhibition:** The addition of serotonin reuptake inhibition to the dopamine and norepinephrine activity is believed to have a modulating effect, potentially reducing the euphoric and reinforcing properties that can lead to abuse with drugs that primarily increase dopamine [2] [1].
- **Preclinical Evidence:** Early preclinical testing indicated that **centanafadine** "did not show stimulant activity," leading researchers to expect a reduced risk of abuse [3].

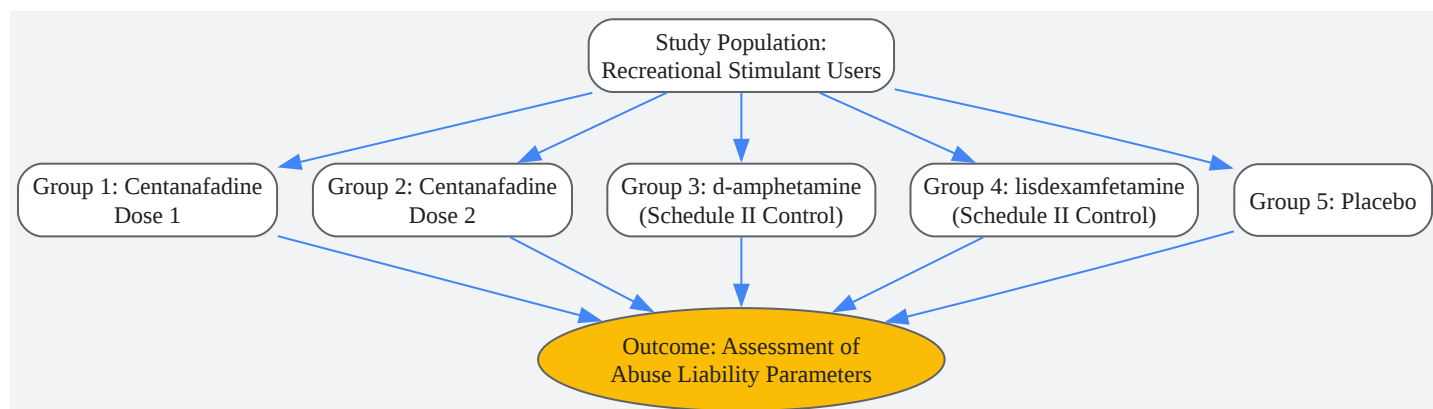
Human Abuse Liability (HAL) Study Design

A dedicated HAL study was conducted to formally evaluate the abuse potential in humans. The table below summarizes the core design of this clinical trial [4] [3].

Study Element	Description
Objective	To evaluate the abuse liability potential of centanafadine compared to Schedule II stimulants and placebo.

Study Element	Description
Design	Five-arm clinical study [4] [3].
Population	Qualified recreational stimulant users [4] [3].
Interventions	Two doses of centanafadine, d-amphetamine , lisdexamfetamine , and placebo [4] [3].
Status	Enrollment was completed in 2014 [4] [3].

The following diagram illustrates the workflow and comparative design of this key HAL study:



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Efficacy, Safety, and Abuse-Related Outcomes

Clinical trials for ADHD have monitored abuse-related adverse events as a secondary indicator of safety and tolerability.

- **Low Incidence of Abuse-Related Events:** In Phase 3 efficacy and long-term safety studies, the incidence of abuse potential-related adverse events was reported to be low [5] [6] [7].

- **Clinical Trial Conclusions:** Researchers concluded from these studies that **centanafadine** "may have less abuse liability than lisdexamfetamine or d-amphetamine" [8] and that there were "no indications of abuse or diversion" during the trials [1].

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